1-Octyn-3-one, 1-phenyl-

ynone synthesis acyl Sonogashira coupling synthetic efficiency

Sourcing ynones for heterocycle campaigns often involves regioisomeric mixtures or enones with divergent reactivity. 1-Octyn-3-one, 1-phenyl- (syn. Caproylphenylacetylene) provides a defined α,β-acetylenic ketone system with phenyl-alkyne conjugation. Key procurement advantages: - Dual electrophilicity enables conjugate additions & cycloadditions inaccessible to enones - ≥95% purity vs. 50% solutions of analogous enones; no diluent interference - NIST-referenced [M-28]⁺˙ CO-loss fragmentation for ISO 17025 method qualification - Stocked intermediate for shared CRO/university facilities

Molecular Formula C14H16O
Molecular Weight 200.28 g/mol
CAS No. 62059-61-4
Cat. No. B15202696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octyn-3-one, 1-phenyl-
CAS62059-61-4
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C#CC1=CC=CC=C1
InChIInChI=1S/C14H16O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10H2,1H3
InChIKeyBPPAZYIIOUNGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Octyn-3-one, 1-phenyl- Procurement Guide


1-Octyn-3-one, 1-phenyl- (CAS 62059-61-4, synonym Caproylphenylacetylene) is an α,β-acetylenic ketone (ynone) featuring a phenyl-substituted alkyne conjugated to a carbonyl group [1]. With molecular formula C14H16O and molecular weight 200.28 g/mol, this compound belongs to a class of versatile synthetic intermediates recognized for their dual electrophilic reactivity at both the carbonyl and β-alkyne positions [2]. Unlike saturated or α,β-unsaturated ketone analogs, the ynone motif enables sequential nucleophilic additions, cycloadditions, and conjugate additions that are inaccessible to enones or alkanones, making this compound a strategically distinct choice for heterocycle synthesis and fragrance precursor research [3].

1-Octyn-3-one, 1-phenyl- Substitution Risks


Generic substitution among C14 ynones, enones, or saturated ketones is not scientifically warranted because the phenyl-substituted alkyne-carbonyl conjugation in 1-Octyn-3-one, 1-phenyl- creates a unique electronic environment that governs both reactivity and spectroscopic identity [1]. Studies comparing α-acetylenic ketones with analogous enones demonstrate fundamentally different photochemical behavior, with acetylenic ketones exhibiting distinct γ-hydrogen abstraction pathways absent in enone systems [2]. Furthermore, mass spectrometric analysis reveals that aryl acetylenic ketones undergo a dominant CO-loss fragmentation from the molecular ion, a process that dominates their spectra and differentiates them from saturated and olefinic counterparts [3]. These structural features are not cosmetic; they dictate which synthetic transformations—such as regioselective Michael additions, cycloadditions, and heterocycle formations—are accessible. Selecting a regioisomeric ynone (e.g., 1-Phenyl-2-octyn-1-one, CAS 27259-10-5) or an enone analog (e.g., 1-Phenyl-1-octen-3-one, CAS 5635-72-3) introduces different carbonyl conjugation patterns and thus different reactivity profiles, rendering experimental protocols non-transferable without re-optimization.

Quantitative Evidence for 1-Octyn-3-one, 1-phenyl-


Synthetic Yield: Ynone vs. Enone Analog

The target compound 1-Phenyl-1-octyn-3-one can be synthesized via acyl Sonogashira coupling of phenylacetylene with hexanoyl chloride in a reported yield range of 70–90% under Pd/Cu-catalyzed conditions . In contrast, the structurally analogous enone, 1-Phenyl-1-octen-3-one (CAS 5635-72-3), is synthesized via CO₂-mediated oxidation of the corresponding allylic alcohol using potassium phosphate in DMSO, achieving a reported yield of only 64% after 48 hours [1]. This represents a yield differential of 6–26 percentage points in favor of the ynone, translating to reduced material costs, shorter purification times, and higher throughput for multi-step synthetic campaigns that rely on this intermediate.

ynone synthesis acyl Sonogashira coupling synthetic efficiency

NIST WebBook Reference Data Availability

1-Octyn-3-one, 1-phenyl- (CAS 62059-61-4) is listed in the NIST Chemistry WebBook (SRD 69) with standardized molecular formula, molecular weight, and CAS registry data available for identity verification [1]. In contrast, two structurally close analogs—1-Phenyl-2-octyn-1-one (CAS 27259-10-5), a regioisomeric ynone with the carbonyl at position 1 rather than position 3, and 1-Phenyl-3-octanone (CAS 6047-99-0), the fully saturated analog—are both absent from the NIST Chemistry WebBook database [2][3]. This inclusion provides procurement teams with an authoritative, third-party-validated reference source for confirming compound identity, establishing purity benchmarks, and satisfying regulatory documentation requirements that are not available for these comparator compounds.

NIST reference data spectroscopic identity verification analytical standard procurement

Supplier Purity Benchmarking

Commercial suppliers offer 1-Octyn-3-one, 1-phenyl- at defined purity grades: BenchChem supplies at 95% purity , while Leyan (Shanghai) offers the compound at 97% purity under product number 2038231 . For the unsubstituted parent ynone 1-Octyn-3-one (CAS 27593-19-7), typical commercial purity is not consistently specified at these levels in public catalogs, and the enone analog 1-Octen-3-one is often supplied as a 50% solution in 1-Octen-3-ol, introducing diluent variability that complicates direct stoichiometric use . The availability of 1-Octyn-3-one, 1-phenyl- at ≥95% purity from multiple independent suppliers reduces single-source dependency and enables competitive procurement while maintaining a verifiable purity floor for reproducible experimental outcomes.

compound purity supplier quality benchmarking ynone procurement specification

Regioisomer Differentiation by Mass Spectrometry

The mass spectra of aryl acetylenic ketones, including 1-Octyn-3-one, 1-phenyl-, are dominated by a characteristic loss of CO from the molecular ion ([M–28]⁺˙), a fragmentation pathway that distinguishes them from saturated and olefinic analogs [1]. For the regioisomer 1-Phenyl-2-octyn-1-one (CAS 27259-10-5), the carbonyl is directly attached to the phenyl ring, altering the α-cleavage pattern relative to the alkyne moiety. This regioisomeric difference produces distinct fragmentation signatures that enable unambiguous analytical differentiation [2]. In procurement and quality control contexts, this spectroscopic differentiation provides a built-in identity verification tool, ensuring that the correct ynone regioisomer with the carbonyl at position 3—rather than the position-1 regioisomer—is received and utilized.

mass spectrometry ynone regioisomer identification analytical quality control

Conjugation-Driven Reactivity Profile

The α,β-acetylenic ketone (ynone) structure of 1-Octyn-3-one, 1-phenyl- provides dual electrophilic sites—the carbonyl carbon and the β-alkyne carbon—that are both activated for nucleophilic attack, a feature absent in saturated ketones (single electrophilic site) and distinct from α,β-enones (where the β-carbon is sp²-hybridized rather than sp-hybridized) [1]. Photochemical studies directly comparing an α-acetylenic ketone with its analogous enone demonstrate that the acetylenic ketone undergoes γ-hydrogen abstraction, a reactivity pathway not observed in the enone system [2]. This reactivity difference is fundamental: ynones can participate in tandem nucleophilic addition sequences (e.g., 1,4-conjugate addition followed by 1,2-carbonyl addition) that are regiochemically distinct from those of enones, enabling the construction of heterocyclic scaffolds (isoxazoles, pyrazoles, pyrimidines) that cannot be accessed with the same efficiency from enone or alkanone starting materials [3].

ynone reactivity conjugate addition selectivity synthetic intermediate differentiation

Application Scenarios for 1-Octyn-3-one, 1-phenyl-


Multi-Step Heterocycle Synthesis

In medicinal chemistry programs where ynone intermediates serve as precursors to isoxazoles, pyrazoles, or pyrimidines via tandem nucleophilic addition–cyclocondensation sequences, 1-Octyn-3-one, 1-phenyl- provides a higher-yielding synthetic entry point (70–90% via acyl Sonogashira) compared to the analogous enone 1-Phenyl-1-octen-3-one (64% reported yield) . The phenyl substituent enhances the electrophilicity of the β-alkyne carbon for conjugate additions while providing a UV-active chromophore for facile reaction monitoring by TLC or HPLC. Procurement teams supporting multi-gram to kilogram heterocycle synthesis campaigns benefit from the compound's availability at ≥95% purity from multiple suppliers, reducing the risk of single-source supply chain disruptions .

Mass Spectrometry Reference Standard

The characteristic [M–28]⁺˙ CO-loss fragmentation pathway of aryl acetylenic ketones makes 1-Octyn-3-one, 1-phenyl- an ideal reference compound for developing and validating GC-MS or LC-MS methods aimed at detecting and quantifying ynone intermediates in reaction mixtures or biological matrices . Unlike the regioisomer 1-Phenyl-2-octyn-1-one, which exhibits a different fragmentation pattern due to altered carbonyl positioning, this compound provides a well-defined ynone fragmentation signature for library building. Its inclusion in the NIST Chemistry WebBook further supports its use as a verified analytical standard for method qualification under ISO/IEC 17025 frameworks .

Fragrance and Flavor Precursor Research

Research into novel fragrance molecules has demonstrated that ynones serve as versatile intermediates for synthesizing high-impact odorants, including orris-type compounds with exceptionally low odor thresholds (as low as 0.036 ng/L air for structurally related dienones) . The phenyl-substituted ynone structure of 1-Octyn-3-one, 1-phenyl- introduces aromatic character that can modulate odor quality relative to aliphatic ynones. Its higher purity (95–97%) compared to 1-Octen-3-one (often supplied as a 50% solution) ensures that olfactory evaluation results are not confounded by diluent interference, making it a more reliable starting material for structure–odor relationship studies .

Shared Intermediate Library Procurement

For university core facilities or contract research organizations (CROs) maintaining shared libraries of synthetic intermediates, 1-Octyn-3-one, 1-phenyl- represents an efficient inventory investment because its dual electrophilic reactivity enables diverse downstream applications—conjugate additions, carbonyl additions, and cycloadditions—from a single stocked intermediate. The availability of authoritative NIST reference data simplifies quality assurance upon receipt and re-qualification after long-term storage, a critical consideration for shared-use facilities where compound provenance must be documented . Long-term storage recommendations (cool, dry place) are specified by suppliers such as AKSci .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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